4-{6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid
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Overview
Description
BDM19 is a small molecule compound with the chemical formula C24H17IN2O3 and a molecular weight of 508.31 g/mol . It is known for its ability to bind and activate cytosolic BAX dimers, which induces cell apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDM19 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts .
Industrial Production Methods
Industrial production of BDM19 follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
BDM19 undergoes various chemical reactions, including:
Oxidation: BDM19 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: BDM19 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of BDM19 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of BDM19 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
BDM19 has a wide range of scientific research applications, including:
Chemistry: BDM19 is used as a tool compound to study the activation of BAX dimers and the induction of apoptosis.
Biology: The compound is used to investigate the molecular mechanisms of cell death and the role of BAX in apoptosis.
Industry: BDM19 is used in the development of new therapeutic agents and as a research tool in drug discovery.
Mechanism of Action
BDM19 exerts its effects by binding to and activating cytosolic BAX dimers. BAX is a pro-apoptotic protein that plays a crucial role in the regulation of cell death. Upon activation by BDM19, BAX undergoes conformational changes and translocates to the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization and the release of apoptogenic factors, such as cytochrome c, into the cytosol. These factors activate the caspase cascade, ultimately leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
BDM19 is similar to other small molecules that target BAX and other pro-apoptotic proteins. Some of these compounds include:
Navitoclax: A BCL-2/BCL-XL inhibitor that is often used in combination with BDM19 to enhance apoptosis.
ABT-737: Another BCL-2/BCL-XL inhibitor with similar pro-apoptotic effects.
Venetoclax: A selective BCL-2 inhibitor used in cancer therapy.
Uniqueness of BDM19
BDM19 is unique in its ability to specifically bind and activate cytosolic BAX dimers, which distinguishes it from other compounds that target BAX. This specificity makes BDM19 a valuable tool in studying the molecular mechanisms of apoptosis and developing new therapeutic strategies .
Properties
Molecular Formula |
C24H17IN2O3 |
---|---|
Molecular Weight |
508.3 g/mol |
IUPAC Name |
4-[6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C24H17IN2O3/c1-15-3-2-4-16(13-15)5-12-22-26-21-11-8-18(25)14-20(21)23(28)27(22)19-9-6-17(7-10-19)24(29)30/h2-14H,1H3,(H,29,30)/b12-5+ |
InChI Key |
CQEADRMBOXGOAE-LFYBBSHMSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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